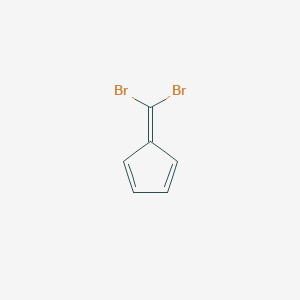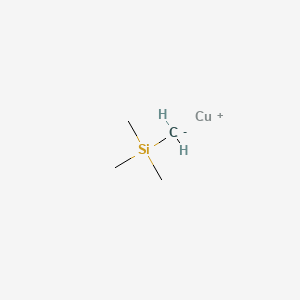
Copper(1+) (trimethylsilyl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+) (trimethylsilyl)methanide is an organometallic compound that features a copper ion coordinated with a trimethylsilyl group and a methanide ligand
准备方法
Synthetic Routes and Reaction Conditions
Copper(1+) (trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with trimethylsilylmethyllithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the copper(I) ion .
Industrial Production Methods
These include maintaining anhydrous conditions, using high-purity reagents, and employing techniques such as Schlenk lines or glove boxes to handle air-sensitive compounds .
化学反应分析
Types of Reactions
Copper(1+) (trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to copper(II) species under certain conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Addition: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-copper bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, oxygen, and various nucleophiles. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organocopper compounds .
科学研究应用
Copper(1+) (trimethylsilyl)methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is investigated for its potential in creating novel materials with unique electronic and structural properties.
作用机制
The mechanism by which Copper(1+) (trimethylsilyl)methanide exerts its effects involves the coordination of the copper ion with the trimethylsilyl and methanide ligands. This coordination facilitates the transfer of electrons and the formation of new bonds in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .
相似化合物的比较
Similar Compounds
Copper(1+) (trimethylsilyl)amide: Similar in structure but with an amide ligand instead of a methanide.
Copper(1+) (trimethylsilyl)ethanide: Features an ethanide ligand, leading to different reactivity and applications.
Uniqueness
Copper(1+) (trimethylsilyl)methanide is unique due to its specific ligand coordination, which imparts distinct reactivity and stability compared to other copper(1+) organometallic compounds. This uniqueness makes it valuable in specialized synthetic applications and research .
属性
CAS 编号 |
48003-18-5 |
|---|---|
分子式 |
C4H11CuSi |
分子量 |
150.76 g/mol |
IUPAC 名称 |
copper(1+);methanidyl(trimethyl)silane |
InChI |
InChI=1S/C4H11Si.Cu/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI 键 |
JVOZRHPCDNOMSQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[CH2-].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


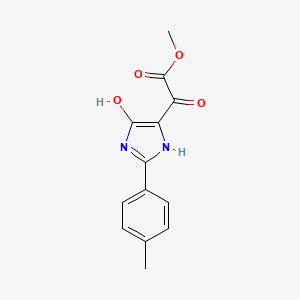
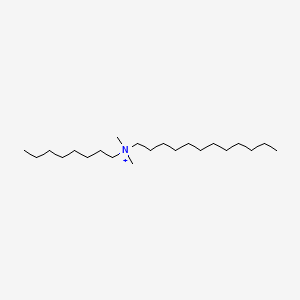
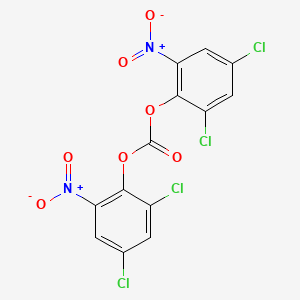
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)

![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)


![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
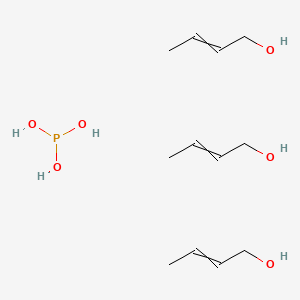
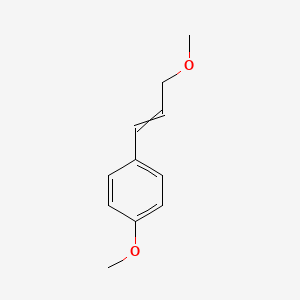
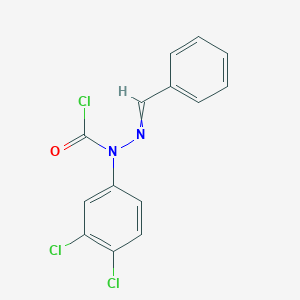
![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
